REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:6][CH2:7][CH2:8][OH:9])[CH:4]=[CH2:5].[CH2:10](Br)[CH:11]=[CH2:12]>>[CH2:3]([O:6][CH2:7][CH2:8][O:9][CH2:12][CH:11]=[CH2:10])[CH:4]=[CH2:5] |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)OCCO
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
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Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 10 hours
|
Duration
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10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
a dark oil was obtained
|
Type
|
CUSTOM
|
Details
|
after solvent evaporation
|
Type
|
DISTILLATION
|
Details
|
The oil was fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCCOCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.155 mol | |
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |